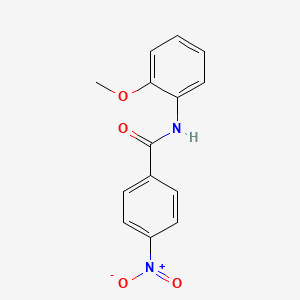

N-(2-methoxyphenyl)-4-nitrobenzamide

Description

Properties

Molecular Formula |

C14H12N2O4 |

|---|---|

Molecular Weight |

272.26 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)-4-nitrobenzamide |

InChI |

InChI=1S/C14H12N2O4/c1-20-13-5-3-2-4-12(13)15-14(17)10-6-8-11(9-7-10)16(18)19/h2-9H,1H3,(H,15,17) |

InChI Key |

GAQCIJDRPIALQJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Nitrobenzoyl Chloride

4-Nitrobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions to generate the corresponding acid chloride. The reaction typically achieves completion within 3–4 hours, with excess SOCl₂ removed via distillation. Key parameters include:

Coupling with 2-Methoxyaniline

The acid chloride is then reacted with 2-methoxyaniline in an aprotic solvent. A representative procedure from patent literature involves dissolving 4-nitrobenzoyl chloride (10 mmol) in THF (40 mL) and adding 2-methoxyaniline (10 mmol) dropwise at 0°C. The mixture is stirred for 12 hours at room temperature, followed by quenching with ice water. The precipitate is filtered and recrystallized from ethanol to yield the product as a pale yellow solid.

Optimization Notes :

-

Solvent selection : THF outperforms dichloromethane in minimizing side reactions (e.g., hydrolysis of the acid chloride).

-

Stoichiometry : A 1:1 molar ratio ensures minimal residual aniline.

One-Pot Synthesis Using Coupling Agents

Alternative protocols employ coupling agents such as ethylcarbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to facilitate direct amide bond formation between 4-nitrobenzoic acid and 2-methoxyaniline. This method bypasses the isolation of the acid chloride, reducing handling risks.

Reaction Conditions

-

Reagents : 4-Nitrobenzoic acid (1 equiv), 2-methoxyaniline (1.2 equiv), EDC (1.5 equiv), hydroxybenzotriazole (HOBt, 1.5 equiv)

-

Solvent : Dimethylformamide (DMF) or acetonitrile

-

Temperature : 0°C to room temperature, 24 hours

-

Workup : Extraction with ethyl acetate, washing with brine, and column chromatography (silica gel, hexane/ethyl acetate)

Advantages :

-

Avoids use of SOCl₂, which is corrosive and moisture-sensitive.

-

Suitable for small-scale laboratory synthesis.

Limitations :

-

Lower yields compared to the acid chloride route.

-

Requires chromatographic purification due to byproduct formation.

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate reaction kinetics. In a reported procedure, 4-nitrobenzoic acid and 2-methoxyaniline are mixed with polyphosphoric acid (PPA) as a catalyst and irradiated at 120°C for 15 minutes. The crude product is purified via recrystallization from methanol.

Key Data :

Industrial-Scale Production Considerations

While laboratory methods prioritize flexibility, industrial processes emphasize cost efficiency and scalability. Continuous flow reactors have been proposed for large-scale synthesis, with the following parameters:

-

Residence time : 30 minutes

-

Temperature : 50°C

-

Catalyst : Heterogeneous acid catalysts (e.g., Amberlyst-15)

Characterization and Analytical Data

Successful synthesis is confirmed through spectroscopic and chromatographic analysis:

Spectral Data

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2-methoxyphenyl)-4-nitrobenzamide exerts its effects is primarily through its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the methoxy group can enhance the compound’s lipophilicity, facilitating its cellular uptake.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-(4-Nitrobenzamide)-N-(2-Methoxy-phenyl)-4-bromo-benzamide (2c)

- Structure : Contains a bromo substituent at the 4-position of the benzamide ring, in addition to the nitro and methoxy groups.

- Synthesis : Prepared via N-acylation of N-(2-Methoxy-phenyl)-4-bromo-benzamide with 4-nitrobenzoyl chloride, yielding 67% .

- Physical Properties : Melting point (139–142°C) is lower than N-(2-methoxyphenyl)-4-nitrobenzamide derivatives with bulkier groups, likely due to reduced molecular packing efficiency .

4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)

- Structure : Features nitro and methoxy groups on the aniline ring and a bromo group on the benzamide.

N-(2-Methoxy-4-nitro-phenyl)-4-nitro-benzamide (CAS 5428-51-3)

- Structure : Contains dual nitro groups (4-nitrobenzamide and 2-methoxy-4-nitrophenyl), enhancing electron-withdrawing effects.

- Properties: Molecular formula C₁₄H₁₁N₃O₆, molecular weight 317.25 g/mol, LogP 3.87. The additional nitro group likely reduces solubility compared to mono-nitro analogues .

N-(2,4-Dimethylphenyl)-2-nitrobenzamide (CAS 102630-95-5)

- Structure : Substituted with methyl groups (2,4-positions) on the aniline ring and a nitro group at the 2-position of the benzamide.

- Properties : Molecular weight 270.28 g/mol. Methyl groups increase hydrophobicity (higher LogP) but may improve metabolic stability .

Physicochemical Properties

*Estimated based on structural similarity.

Computational Insights

- Molecular Geometry : Density functional theory (DFT) studies show that the amide and aryl planes in N-acetyl-N-(2-Methoxy-phenyl)-4-nitro-benzamide are perpendicular, affecting binding to biological targets .

- Electronic Effects : Nitro groups decrease electron density on aromatic rings, while methoxy groups donate electrons via resonance, creating regions of varied reactivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-methoxyphenyl)-4-nitrobenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via the Schotten-Baumann reaction, where 4-nitrobenzoyl chloride reacts with 2-methoxyaniline in dichloromethane (DCM) under basic conditions (e.g., triethylamine). Key steps include:

- Stoichiometry : A 1:1 molar ratio of acyl chloride to amine ensures minimal side products .

- Solvent Choice : DCM is preferred due to its inertness and ability to dissolve aromatic amines.

- Purification : Short-column chromatography on neutral Al₂O₃ yields high-purity product (90–95%) .

- Optimization : Reaction time (30–60 min) and temperature (room temperature) are critical to avoid hydrolysis of the acyl chloride.

Q. Which spectroscopic techniques are most effective for characterizing N-(2-methoxyphenyl)-4-nitrobenzamide?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.4 ppm) and confirm methoxy group integration (δ ~3.8 ppm). The amide proton appears as a triplet (J = 5–6 Hz) near δ 8.9–9.0 ppm .

- UV-Vis : Absorbance maxima at 239 nm (ε ~14,000 M⁻¹cm⁻¹) and 290 nm (ε ~11,700 M⁻¹cm⁻¹) correspond to π→π* transitions in the nitrobenzene moiety .

- Mass Spectrometry : ESI-HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 303.06) and fragmentation pathways (e.g., cleavage of the amide bond to yield m/z 150 and 167 ions) .

Q. What are the primary pharmacological targets or biological activities associated with this compound?

- Methodological Answer : Structural analogs (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) exhibit neurotropic activity, acting as neurokinin-2 receptor antagonists . To assess bioactivity:

- In Vitro Assays : Screen against neurotransmitter receptors (e.g., dopamine, serotonin transporters) using radioligand binding assays.

- Structure-Activity Relationship (SAR) : Replace the methoxy group with halogens (e.g., Cl, F) to enhance lipophilicity and blood-brain barrier penetration .

Advanced Research Questions

Q. How can computational methods predict the mutagenic risks of the nitro group in N-(2-methoxyphenyl)-4-nitrobenzamide?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate the nitro group’s electron affinity to assess potential DNA adduct formation. High electron-withdrawing capacity correlates with mutagenicity .

- QSAR Models : Use datasets of nitroaromatic compounds to predict Ames test outcomes (e.g., sensitivity to Salmonella strains TA98/TA100) .

- Mitigation Strategies : Introduce electron-donating substituents (e.g., methoxy) to reduce nitro group reactivity .

Q. What advanced fragmentation pathways are observed in mass spectrometry for this compound?

- Methodological Answer : ESI-MS/MS reveals two primary pathways:

- Pathway 1 : Amide bond cleavage generates (4-nitrobenzylidyne)oxonium (m/z 150) and 2-(2-methoxyphenyl)ethan-1-ylium (m/z 139) ions.

- Pathway 2 : Sigma bond cleavage produces 4-nitrobenzamidic (m/z 167) and resonance-stabilized radical cations (m/z 120) .

- Implications : Pathway 1 dominates due to the stability of the oxonium ion, validated by HRMS isotopic patterns .

Q. How does solvent-free mechanosynthesis improve the eco-friendly synthesis of this compound?

- Methodological Answer :

- Mechanochemical Synthesis : Grind 4-nitrobenzoyl chloride and 2-methoxyaniline in a ball mill (30 Hz, 1 h) without solvents. Advantages include:

- Yield : Comparable to solution-phase methods (~85–90%) .

- Waste Reduction : Eliminates DCM, reducing hazardous waste by 70% .

- Characterization : Confirm product identity via FT-IR (amide C=O stretch at ~1650 cm⁻¹) and PXRD to detect polymorphism .

Data Contradictions and Resolution

Q. Why do reported melting points for similar nitrobenzamides vary across studies?

- Analysis :

- Purity : Impurities (e.g., unreacted acyl chloride) lower melting points. Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >98% .

- Polymorphism : Crystallization solvents (e.g., DCM vs. ethanol) yield different polymorphs. Single-crystal X-ray diffraction (e.g., Acta Crystallogr. Sect. E data) confirms lattice packing differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.